molecular formula C14H18N2O4 B14727625 Azepan-2-ylmethyl 4-nitrobenzoate CAS No. 5449-24-1

Azepan-2-ylmethyl 4-nitrobenzoate

Cat. No.: B14727625
CAS No.: 5449-24-1
M. Wt: 278.30 g/mol
InChI Key: ZVCDTJFXCMCICP-UHFFFAOYSA-N
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Description

Azepan-2-ylmethyl 4-nitrobenzoate is an ester derivative of 4-nitrobenzoic acid, where the esterifying group is azepan-2-ylmethanol. The compound features a seven-membered azepane ring (a saturated heterocyclic amine) attached via a methylene bridge to the 4-nitrobenzoate moiety.

Properties

CAS No.

5449-24-1

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

azepan-2-ylmethyl 4-nitrobenzoate

InChI

InChI=1S/C14H18N2O4/c17-14(11-5-7-13(8-6-11)16(18)19)20-10-12-4-2-1-3-9-15-12/h5-8,12,15H,1-4,9-10H2

InChI Key

ZVCDTJFXCMCICP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azepan-2-ylmethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with azepan-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Azepan-2-ylmethyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: Azepan-2-ylmethyl 4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and azepan-2-ylmethanol.

Scientific Research Applications

Azepan-2-ylmethyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Azepan-2-ylmethyl 4-nitrobenzoate involves its interaction with molecular targets, which can vary depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Nitrobenzoate Esters

The position of the nitro group on the benzoate ring significantly influences biological activity and chemical reactivity. For example:

Substituent Effects on Bioactivity

The nature of the esterifying group and substituents on the benzoate ring modulates enzyme inhibition and solubility:

Compound Cholinesterase Inhibition (IC50) Key Structural Features Reference
(5-formylfuran-2-yl)methyl 4-nitrobenzoate ~15 µM (AChE/BuChE) Nitro group enhances electron deficiency
(5-formylfuran-2-yl)methyl 3,4-dimethoxybenzoate ~8 µM (AChE/BuChE) Methoxy groups improve hydrogen bonding
Azepan-2-ylmethyl 4-nitrobenzoate (predicted) Likely lower activity Bulky azepane group may hinder enzyme binding

The 3,4-dimethoxy derivative in outperforms the 4-nitro analog due to enhanced hydrogen bonding with catalytic residues, suggesting that electron-donating groups improve cholinesterase inhibition .

Ester Group Variations

The esterifying group impacts solubility, degradation, and industrial applications:

  • Ethyl 4-nitrobenzoate: A precursor for local anesthetics (e.g., novocaine) due to its facile reduction to 4-aminobenzoate .
  • 2-Acetyl-4-methylphenyl 4-nitrobenzoate : Higher molecular weight (299.28 g/mol) and logP (3.065) compared to this compound, suggesting reduced aqueous solubility (logSw = -3.5124) .
  • This compound : The azepane ring may confer improved membrane permeability compared to simpler alkyl esters but could complicate synthetic scalability .

Biodegradation and Environmental Fate

Nitroaromatic compounds like 4-nitrobenzoate are recalcitrant under anaerobic conditions but degrade slowly in methanogenic granular sludge systems . Esters with bulky groups (e.g., azepane) may resist hydrolysis longer than ethyl or methyl esters, increasing environmental persistence .

Stereochemical Considerations

Complex ester groups, such as in (R,E)-3-(4-chlorophenyl)-1-phenylallyl 4-nitrobenzoate, introduce stereochemical diversity that affects analytical resolution (e.g., chiral HPLC) and metabolic pathways . This compound’s achiral structure simplifies synthesis but limits stereospecific interactions in biological systems .

Key Research Findings

  • Bioactivity : Nitrobenzoate esters with electron-donating substituents (e.g., methoxy) show superior enzyme inhibition compared to nitro-substituted analogs .
  • Environmental Impact : Bulky ester groups delay biodegradation, raising concerns about ecological accumulation .

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